molecular formula C18H17N3O2 B7714128 N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B7714128
M. Wt: 307.3 g/mol
InChI Key: PKDOWKQLJKCUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a propanamide derivative featuring a 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position and a 4-methylphenyl group attached to the amide nitrogen. The 1,2,4-oxadiazole scaffold is known for its metabolic stability and hydrogen-bonding capabilities, making it a common motif in medicinal chemistry for targeting receptors or enzymes .

Properties

IUPAC Name

N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-13-7-9-15(10-8-13)19-16(22)11-12-17-20-18(21-23-17)14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKDOWKQLJKCUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves the following steps:

    Formation of 1,2,4-oxadiazole ring: This can be achieved through the cyclization of a suitable precursor such as a hydrazide with a nitrile oxide. The reaction is usually carried out in the presence of a base like sodium hydroxide or potassium carbonate.

    Substitution with phenyl group: The phenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Attachment of propanamide chain: The final step involves the reaction of the oxadiazole derivative with 4-methylphenylpropanoic acid or its derivatives under amide formation conditions, typically using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening and formation of amine derivatives.

    Substitution: The phenyl and oxadiazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and DNA, depending on the specific biological activity being studied.

    Pathways: The compound may modulate various biochemical pathways, such as those involved in cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s key structural elements—the oxadiazole ring and substituents on both the oxadiazole and amide groups—dictate its physicochemical and biological properties. Below is a comparative analysis with analogs from the evidence:

Table 1: Key Structural Features and Inferred Properties
Compound Name Oxadiazole Substituent Amide Substituent Key Properties/Inferences References
N-(4-methylphenyl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Phenyl 4-methylphenyl Moderate lipophilicity; balanced steric profile for receptor binding
N-(4-methylphenyl)-3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide 2-methylphenyl 4-methylphenyl Increased steric hindrance; similar lipophilicity
N-(2,3-dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 3-(trifluoromethyl)phenyl 2,3-dimethylphenyl High lipophilicity (CF3); enhanced metabolic stability
CB2-selective compounds (e.g., 6a–6e) Nitro, fluoro, bromo, cyano substituents 9-ethylcarbazol-3-yl Strong electron-withdrawing groups; high polarity; CB2 receptor selectivity

Detailed Analysis of Structural Differences

Oxadiazole Ring Substituents
  • Phenyl vs. Methylphenyl ():
    The target compound’s unsubstituted phenyl group provides minimal steric hindrance compared to the 2-methylphenyl analog. The methyl group in the latter may reduce binding affinity in sterically sensitive environments but could improve selectivity .
  • Trifluoromethylphenyl ():
    The 3-(trifluoromethyl)phenyl substituent introduces strong electron-withdrawing effects, enhancing oxidative stability and lipophilicity. This group is common in agrochemicals and CNS drugs for improved blood-brain barrier penetration .
  • These substituents may improve binding affinity but reduce solubility .
Amide Substituents
  • 4-Methylphenyl vs. 2,3-Dimethylphenyl ( vs.
  • 9-Ethylcarbazol-3-yl ():
    The bulky, aromatic carbazole moiety in CB2-selective compounds likely enhances π-π stacking with receptor hydrophobic pockets, a feature absent in the target compound .

Physicochemical Properties

  • : High (CF3 + dimethylphenyl). a: High (nitro + carbazolyl).
  • Solubility: Polar substituents (e.g., nitro in 6a) reduce solubility, whereas methyl groups (target compound) may improve it slightly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.